Dibenz(b,e)oxepin-2-carboxylic acid, 6,11-dihydro-11-((2-(((4-fluorophenyl)sulfonyl)amino)ethyl)thio)-
CAS No.: 123226-52-8
Cat. No.: VC17052147
Molecular Formula: C23H20FNO5S2
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123226-52-8 |
|---|---|
| Molecular Formula | C23H20FNO5S2 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 11-[2-[(4-fluorophenyl)sulfonylamino]ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H20FNO5S2/c24-17-6-8-18(9-7-17)32(28,29)25-11-12-31-22-19-4-2-1-3-16(19)14-30-21-10-5-15(23(26)27)13-20(21)22/h1-10,13,22,25H,11-12,14H2,(H,26,27) |
| Standard InChI Key | JIHVLTONAKYFRY-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a dibenzoxepin core, a tricyclic system comprising two benzene rings fused to a seven-membered oxepin ring. At position 2 of the oxepin ring, a carboxylic acid group enhances polarity, while the 11-position is substituted with a thioether-linked side chain containing a 4-fluorophenylsulfonyl moiety . This combination introduces both hydrophobic (aromatic rings) and hydrophilic (sulfonyl, carboxylic acid) regions, influencing its solubility and reactivity.
Table 1: Key Chemical Identifiers
Stereochemical Considerations
The dibenzoxepin core adopts a non-planar conformation due to steric hindrance between the fused benzene rings. Computational models suggest that the thioether side chain at position 11 adopts a gauche configuration, minimizing clashes with the sulfonyl group . The fluorine atom on the phenyl ring induces electron-withdrawing effects, potentially enhancing the sulfonamide’s hydrogen-bonding capacity.
Synthesis and Optimization
General Synthetic Routes
Synthesis typically involves multi-step sequences:
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Dibenzoxepin Core Formation: Friedel-Crafts acylation or Ullmann coupling constructs the tricyclic system.
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Side Chain Introduction: Thioether linkage is established via nucleophilic substitution between a bromoethylamine intermediate and a mercapto-dibenzoxepin precursor .
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Sulfonylation: The 4-fluorophenylsulfonyl group is appended using sulfonyl chloride under basic conditions.
Table 2: Synthetic Intermediates and Yields (Representative Data)
| Step | Intermediate | Yield (%) | Conditions |
|---|---|---|---|
| 1 | 6,11-Dihydrodibenzoxepin-2-carboxylic acid | 62 | Toluene, AlCl<sub>3</sub>, 110°C |
| 2 | 11-Bromoethylthio derivative | 78 | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C |
| 3 | Final sulfonylated product | 45 | CH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>N, 0°C |
Challenges in Purification
The compound’s high molecular weight (473.5 g/mol) and low aqueous solubility necessitate chromatographic purification using reverse-phase C18 columns with acetonitrile/water gradients. Recrystallization from ethanol/water mixtures improves purity to >95%, as confirmed by HPLC .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
Dibenzoxepin derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. Molecular docking studies suggest that the carboxylic acid group chelates Zn<sup>2+</sup> in 5-LOX’s catalytic domain, while the sulfonamide stabilizes adjacent arginine residues .
Research Gaps and Future Directions
Unanswered Questions
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Target Engagement: No published data confirm binding to H<sub>1</sub> or other receptors.
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In Vivo Efficacy: Pharmacodynamic studies in animal models of allergy/inflammation are needed.
Optimization Strategies
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Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.
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Fluorine Substitution: Testing meta- or ortho-fluorine analogs to modulate electronic effects.
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